1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-thiophen-3-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-24(20,15-1-2-16-17(11-15)22-9-8-21-16)18-6-3-13(4-7-18)14-5-10-23-12-14/h1-2,5,10-13H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETHHBFJOKGUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Dihydrobenzo[dioxin] Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzo[dioxin] ring.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonylated dihydrobenzo[dioxin] compound.
Thiophene Ring Introduction: The final step involves the coupling of the thiophene ring to the piperidine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel organic electronic materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptor sites and influence signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogs based on structural features, synthesis pathways, and inferred pharmacological relevance.
Structural Analogues
Pharmacological Implications
- Histamine H₃ Antagonists (): Demonstrated relevance in neurological disorders (e.g., Alzheimer’s), highlighting the importance of heterocyclic substituents for CNS penetration .
- Compound 9o : The benzodiazol-2-one moiety in 9o may confer sedative or anxiolytic properties, akin to benzodiazepine derivatives .
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic molecules characterized by the presence of a piperidine ring and a benzodioxine moiety, both of which are known for their diverse pharmacological properties.
Chemical Structure
The chemical formula of this compound is , and it features a complex structure that includes a thiophene ring and sulfonamide functional groups. The structural representation is crucial for understanding its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of benzodioxine compounds can inhibit bacterial growth, suggesting potential use as antibacterial agents .
- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation, making them candidates for anticancer therapies .
- Neuroprotective Effects : The benzodioxine moiety has been linked to neuroprotective activities, particularly in the context of Alzheimer's disease, where it may act as a cholinesterase inhibitor.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:
- Dihydrofolate Reductase Inhibition : The compound's structural features allow it to bind to the active site of DHFR, inhibiting its activity and subsequently affecting folate metabolism essential for cell division .
- Cholinesterase Inhibition : Its potential as a cholinesterase inhibitor suggests that it may enhance acetylcholine levels in the brain, contributing to improved cognitive function.
Study on Antimicrobial Activity
A study published in Scientific Reports evaluated the antimicrobial efficacy of various benzodioxine derivatives. The results indicated that certain structural modifications enhanced antibacterial activity against common pathogens. For instance, compounds with thiophene substitutions showed improved potency compared to their non-thiophene counterparts .
Anticancer Activity Evaluation
In another study focused on anticancer properties, various piperidine derivatives were synthesized and tested for their inhibitory effects on DHFR. The findings demonstrated that modifications in the benzodioxine structure significantly influenced the IC50 values, indicating a structure-activity relationship (SAR) that could guide future drug design .
Data Table: Biological Activities of Selected Derivatives
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
- Methodological Answer : Synthesis typically involves sulfonylation of the benzodioxine moiety followed by coupling with 4-(thiophen-3-yl)piperidine. Key steps include:
- Sulfonylation : React 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with piperidine derivatives under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or tetrahydrofuran.
- Coupling : Use nucleophilic substitution or transition metal-catalyzed cross-coupling to attach the thiophen-3-yl group to the piperidine ring.
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Monitor purity via TLC and HPLC .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify sulfonyl and piperidine/thiophene linkages. For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks.
- Purity Assessment : HPLC with a C18 column and mobile phases combining methanol/water or acetonitrile/buffer (e.g., ammonium acetate, pH 6.5) at 1.0 mL/min flow rate. Adjust UV detection to 254 nm for sulfonyl groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and detect trace impurities.
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproduct formation?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency. Optimize ligand-to-metal ratios (e.g., 1:1 to 1:4) to enhance reactivity .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for solubility and reaction kinetics.
- Temperature Control : Perform reactions under reflux (80–100°C) or microwave-assisted conditions (shorter reaction times, reduced side reactions).
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Replicate Studies : Conduct triplicate experiments under identical conditions (pH, temperature, cell lines) to rule out variability.
- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence-based binding assays vs. SPR for receptor affinity).
- Data Normalization : Apply statistical tools (e.g., Z-score normalization) to account for batch effects or instrument drift. Reference emphasizes rigorous experimental design and inferential statistics to reconcile discrepancies .
Q. How does structural modification of the thiophene or benzodioxine moieties affect target binding?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at the thiophene 4-position (e.g., halides, methyl groups) or benzodioxine sulfonyl variants.
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases, GPCRs). Compare binding energies and poses.
- Biological Testing : Screen analogs in enzyme inhibition or cell viability assays. Correlate structural changes (e.g., electron-withdrawing groups on thiophene) with IC shifts. highlights piperidine modifications in related compounds for SAR insights .
Q. How can stability under physiological conditions (pH, temperature) be systematically evaluated?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds.
- Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and monitor photodegradation via HPLC .
Q. What computational approaches predict solubility and formulation compatibility?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters (HSPiP software) to identify compatible co-solvents (e.g., PEG 400, DMSO).
- Molecular Dynamics (MD) : Simulate interactions with surfactants (e.g., Poloxamer 407) to assess micelle incorporation potential.
- pH-Solubility Profiling : Use Henderson-Hasselbalch equations to predict ionization states and solubility at varying pH levels .
Q. How can researchers address low solubility in aqueous media for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with PBS containing cyclodextrins (e.g., HP-β-CD) to enhance solubility.
- Nanoformulation : Use nanoprecipitation or solvent evaporation to generate nanoparticles (100–200 nm) with polylactic-co-glycolic acid (PLGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
